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2-(2-(2-Methoxyethoxy)ethoxy)ethyl acrylate Documentation Hub

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  • Product: 2-(2-(2-Methoxyethoxy)ethoxy)ethyl acrylate
  • CAS: 48067-72-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Lower Critical Solution Temperature (LCST) of Poly(TEGMEA)

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive exploration of the Lower Critical Solution Temperature (LCST) of poly(tri(eth...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the Lower Critical Solution Temperature (LCST) of poly(tri(ethylene glycol) methyl ether acrylate), or poly(TEGMEA). As a thermoresponsive polymer, poly(TEGMEA) is at the forefront of innovation in "smart" materials, particularly within the biomedical and pharmaceutical landscapes.[1] Its unique ability to undergo a reversible phase transition in aqueous solutions at a physiologically relevant temperature makes it a prime candidate for a variety of applications, including targeted drug delivery, tissue engineering, and regenerative medicine.[2][3][4] This document will delve into the fundamental principles governing the LCST phenomenon of poly(TEGMEA), detail methodologies for its precise characterization, and discuss the critical factors that influence this transition, thereby equipping researchers with the knowledge to harness its full potential.

The Phenomenon of Lower Critical Solution Temperature (LCST)

Thermoresponsive polymers exhibit a phase transition in response to changes in temperature.[1] For polymers with a Lower Critical Solution Temperature (LCST), they are fully soluble in a solvent below this critical temperature, but phase-separate upon heating above it.[2] This transition from a soluble, extended coil state to an insoluble, collapsed globule state is driven by complex thermodynamic interactions between the polymer, and the surrounding solvent molecules.[2][5]

Below the LCST, hydrogen bonds between the polymer chains and water molecules dominate, leading to hydration and dissolution. As the temperature increases, the entropy of the system becomes a more significant driving force. The release of bound water molecules from the polymer chains leads to a net increase in the overall entropy of the system, favoring polymer-polymer interactions over polymer-water interactions. This results in the dehydration and aggregation of the polymer chains, causing the solution to become turbid.[6] This observable onset of cloudiness is known as the cloud point (Tcp).[2] The LCST is technically the minimum of the cloud-point temperature curve as a function of polymer concentration.[2]

The transition is typically reversible; as the solution is cooled below the LCST, the polymer chains rehydrate and redissolve. This "smart" behavior is the cornerstone of many advanced material applications.

Poly(TEGMEA): A Key Player in Thermoresponsive Polymers

Poly(TEGMEA) belongs to the family of poly(oligo(ethylene glycol) (meth)acrylates), which are widely investigated as alternatives to other thermoresponsive polymers like poly(N-isopropylacrylamide) (PNIPAM).[7] The monomer, tri(ethylene glycol) methyl ether acrylate, possesses a hydrophilic oligo(ethylene glycol) side chain and a more hydrophobic acrylate backbone. This amphiphilic nature is crucial for its thermoresponsive behavior.

The ethylene glycol units are capable of forming hydrogen bonds with water, rendering the polymer soluble at lower temperatures. As the temperature rises, the disruption of these hydrogen bonds and the increased influence of the hydrophobic interactions of the polymer backbone and the methyl ether end-groups lead to the characteristic LCST phase transition.[7]

Factors Influencing the LCST of Poly(TEGMEA)

The precise temperature at which poly(TEGMEA) undergoes its phase transition can be tailored by manipulating several key parameters. This tunability is a significant advantage for designing materials for specific biomedical applications.[3]

  • Molecular Weight: The molecular weight of the polymer can have a notable impact on its LCST. For some thermoresponsive polymers, an inverse relationship is observed, where a higher molecular weight leads to a lower LCST.[8] However, for other polymers, the influence of molecular weight is less pronounced, especially above a certain critical value.[9] It is crucial to experimentally determine this relationship for a specific poly(TEGMEA) system, as end-group effects can also play a significant role at lower molecular weights.[9][10]

  • Polymer Concentration: The concentration of the polymer in the aqueous solution also affects the cloud point.[10] Higher concentrations can lead to increased polymer chain interactions, which may facilitate aggregation and thus lower the observed cloud point temperature.[11] A full phase diagram plotting cloud point against concentration is often necessary to determine the true LCST.[8]

  • Copolymerization: Introducing other monomers into the polymer chain is a powerful method for tuning the LCST. Copolymerization with a hydrophilic monomer will generally increase the LCST, as a higher temperature is required to disrupt the increased hydrogen bonding. Conversely, incorporating a hydrophobic comonomer will lower the LCST.[12]

  • Additives and Ionic Strength: The presence of salts and other additives in the solution can significantly alter the LCST. The effect of salts is often described by the Hofmeister series, which ranks ions based on their ability to structure or destructure water. "Salting-out" ions tend to lower the LCST, while "salting-in" ions can increase it.[4] This is a critical consideration when formulating poly(TEGMEA) for physiological applications, which invariably involve saline conditions.[7]

Table 1: Summary of Factors Affecting the LCST of Poly(TEGMEA)
FactorInfluence on LCSTRationale
Increasing Molecular Weight Generally DecreasesIncreased hydrophobic interactions between longer polymer chains can facilitate aggregation at lower temperatures.[8]
Increasing Polymer Concentration Generally DecreasesHigher proximity of polymer chains enhances the likelihood of polymer-polymer interactions over polymer-water interactions.[10][11]
Copolymerization with Hydrophilic Monomers IncreasesA greater number of hydrogen bonding sites requires more thermal energy to induce dehydration and phase separation.[12]
Copolymerization with Hydrophobic Monomers DecreasesEnhanced overall hydrophobicity of the polymer chain promotes aggregation at lower temperatures.[12]
Presence of "Salting-Out" Salts DecreasesThese salts promote the dehydration of the polymer chains, thus lowering the temperature at which phase separation occurs.[4][7]

Methodologies for LCST Determination

The most common and accessible method for determining the cloud point, and by extension the LCST, of a thermoresponsive polymer is turbidimetry, often performed using a UV-Vis spectrophotometer.[2] Other techniques such as Differential Scanning Calorimetry (DSC) and Dynamic Light Scattering (DLS) can also be employed for a more in-depth analysis of the phase transition.[2]

Experimental Protocol: LCST Determination by Turbidimetry

This protocol outlines the standardized procedure for determining the cloud point of a poly(TEGMEA) solution using a UV-Vis spectrophotometer equipped with a temperature controller.

Objective: To determine the temperature at which a poly(TEGMEA) solution becomes turbid, indicating its cloud point.

Materials and Equipment:

  • Poly(TEGMEA) sample

  • High-purity water (or relevant buffer)

  • UV-Vis spectrophotometer with a Peltier temperature controller

  • Quartz cuvette with a stirrer

  • Analytical balance

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of poly(TEGMEA) in the desired solvent (e.g., deionized water) at a known concentration (e.g., 10 mg/mL). Ensure the polymer is fully dissolved; gentle agitation or sonication may be necessary.[2]

    • From the stock solution, prepare a series of dilutions to measure the cloud point at different concentrations.[2]

  • Instrumentation Setup:

    • Set the UV-Vis spectrophotometer to measure transmittance or absorbance at a fixed wavelength. A wavelength in the visible range, such as 500 nm or 600 nm, is typically used.[13]

    • Place the cuvette containing the polymer solution into the spectrophotometer's temperature-controlled sample holder.

    • Equilibrate the sample at a temperature well below the expected LCST (e.g., 15-20 °C).

  • Data Acquisition:

    • Program the temperature controller to increase the temperature at a constant, slow rate. A heating rate of 0.5 to 1 °C/min is recommended to ensure thermal equilibrium.[4]

    • Continuously monitor and record the transmittance or absorbance of the solution as the temperature increases.

  • Data Analysis and Cloud Point Determination:

    • Plot the transmittance (or absorbance) as a function of temperature.

    • The cloud point (Tcp) is typically defined as the temperature at which the transmittance drops to 50% of its initial value.[14]

    • Alternatively, the onset of the sharp decrease in transmittance can be determined from the inflection point of the curve.

Self-Validating System and Causality:

  • Slow Heating Rate: A slow and controlled heating rate is crucial to allow the system to reach thermal equilibrium at each temperature point, ensuring an accurate determination of the phase transition temperature.[4]

  • Stirring: Gentle stirring of the solution within the cuvette helps to ensure a uniform temperature throughout the sample and prevents localized precipitation, leading to a sharper and more reproducible transition.

  • Reversibility Check: After heating the sample above its cloud point, the temperature should be ramped down to confirm the reversibility of the phase transition. The temperature at which the solution becomes clear again (the clearing point) should be close to the cloud point, although some hysteresis is common.

Diagram: Experimental Workflow for LCST Determination

LCST_Workflow Figure 1. Experimental Workflow for LCST Determination by Turbidimetry cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Prepare Poly(TEGMEA) Stock Solution prep2 Create Dilution Series prep1->prep2 meas1 Equilibrate Sample Below LCST prep2->meas1 meas2 Heat at a Constant Rate (e.g., 1°C/min) meas1->meas2 meas3 Record Transmittance vs. Temperature meas2->meas3 ana1 Plot Transmittance vs. Temperature meas3->ana1 ana2 Determine Cloud Point (Tcp) at 50% Transmittance ana1->ana2 LCST_Mechanism Figure 2. Molecular Mechanism of LCST Transition cluster_below Below LCST cluster_above Above LCST p1 Hydrated Polymer Chain p1->w1 Hydrogen Bonding p2 Collapsed Polymer Globule p2->w2 Release of Water temp_increase Temperature Increase cluster_above cluster_above cluster_below cluster_below

Caption: A diagram illustrating the transition of a poly(TEGMEA) chain from a hydrated, soluble state to a dehydrated, collapsed state upon an increase in temperature above the LCST.

Applications in Drug Development

The tunable LCST of poly(TEGMEA) in the physiological range makes it an exceptionally promising material for drug delivery applications. [3][5]

  • Injectable Hydrogels: Solutions of poly(TEGMEA) that are liquid at room temperature can be mixed with therapeutic agents and then injected into the body. At body temperature (around 37 °C), the solution can undergo a sol-gel transition, forming a hydrogel depot that provides sustained release of the encapsulated drug. [5]* Targeted Drug Delivery: Nanoparticles formulated with poly(TEGMEA) can be designed to be stable in the bloodstream. When they reach a target site where the temperature is slightly elevated (e.g., a tumor), they can undergo the LCST transition, leading to the release of their therapeutic payload. [6]* Cell Sheet Engineering: Surfaces coated with poly(TEGMEA) can be used to culture cells. By lowering the temperature below the LCST, the polymer becomes hydrated and swells, which can facilitate the detachment of intact cell sheets without the need for enzymatic digestion. [2]

Conclusion

Poly(TEGMEA) stands out as a highly versatile and tunable thermoresponsive polymer with significant potential in advanced biomedical applications. A thorough understanding of its LCST behavior and the factors that influence it is paramount for the rational design of novel drug delivery systems and smart biomaterials. The methodologies outlined in this guide provide a robust framework for the characterization of poly(TEGMEA) and will aid researchers in harnessing its unique properties to address pressing challenges in medicine and biotechnology.

References

  • Eliassi, A., et al. (n.d.). Determination of Cloud Points of Poly (propylene glycol) Aqueous Mixtures Using Particle Counting Method. Retrieved February 7, 2026, from [Link]

  • LCST of PDEA determined by using turbidimetry a increases with... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • ASTM D2500 Method for Cloud Point Testing. (n.d.). Ayalytical. Retrieved February 7, 2026, from [Link]

  • Tuning the Cloud-Point and Flocculation Temperature of Poly(2-(diethylamino)ethyl methacrylate)-Based Nanoparticles via a Postpolymerization Betainization Approach. (2021). ACS Polymers Au. Retrieved February 7, 2026, from [Link]

  • Effect of Hydrophobic Interactions on Lower Critical Solution Temperature for Poly(N-isopropylacrylamide-co-dopamine Methacrylamide) Copolymers. (2019). MDPI. Retrieved February 7, 2026, from [Link]

  • Effects of end group polarity and molecular weight on the lower critical solution temperature of poly(N‐isopropylacrylamide). (2006). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Effect of the molecular weight on the lower critical solution temperature of poly(N,N-diethylacrylamide) in aqueous solutions. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Characterisation of polymeric nanoparticles for drug delivery. (n.d.). Nanoscale (RSC Publishing). Retrieved February 7, 2026, from [Link]

  • Effect of concentration and ionic strength on the lower critical solution temperature of poly(N-isopropylacrylamide) investigated by small-angle X-ray scattering. (2021). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Development of prediction model for cloud point of thermo-responsive polymers by experiment-oriented materials informatics. (2023). RSC Publishing. Retrieved February 7, 2026, from [Link]

  • A review of thermoresponsive drug delivery systems based on LCST/UCST polymer nanofibers. (2023). ResearchGate. Retrieved February 7, 2026, from [Link]

  • The change in turbidity with temperature for LCST of P (NIPAAm-Co-TBAMVA-Co-DMIAAm) by UV–vis. Spectroscopy for 1 wt% of polymer solution in deionized water... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers. (n.d.). PMC - PubMed Central. Retrieved February 7, 2026, from [Link]

  • Preparation and characterization of a polymeric (PLGA) nanoparticulate drug delivery system with simultaneous incorporation of chemotherapeutic and thermo-optical agents. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]

  • Bioapplications of RAFT Polymerization. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Thermoresponsive laterally-branched polythiophene phenylene derivative as water-soluble temperature sensor. (n.d.). Biblio. Retrieved February 7, 2026, from [Link]

  • Review of Applications and Future Prospects of Stimuli-Responsive Hydrogel Based on Thermo-Responsive Biopolymers in Drug Delivery Systems. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

  • Effect of molecular weight and polydispersity on kinetics of dissolution and release from ph/temperature-sensitive polymers. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]

  • Poly(N‐isopropylacrylamide). II. Effect of polymer concentration, temperature, and surfactant on the viscosity of aqueous solutions. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Review of Stimuli-Responsive Polymers in Drug Delivery and Textile Application. (2019). PMC. Retrieved February 7, 2026, from [Link]

  • Advanced Techniques in Polymer Research: LCST Measurement with Crystal16. (2024). Retrieved February 7, 2026, from [Link]

  • Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

  • Synthesis of Star Polymers by RAFT Polymerization as Versatile Nanoparticles for Biomedical Applications. (2017). SciSpace. Retrieved February 7, 2026, from [Link]

  • Polymersomes for drug delivery: Design, formation and characterization. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Effect of Solvent Properties on the Critical Solution Temperature of Thermoresponsive Polymers. (n.d.). PMC. Retrieved February 7, 2026, from [Link]

  • Nanoformulation & Characterisation. (n.d.). IBME. Retrieved February 7, 2026, from [Link]

  • Mechanical response of two different molecular weight polycarbonates at varying rates and temperatures. (n.d.). EPJ Web of Conferences. Retrieved February 7, 2026, from [Link]

  • Thermosensitive Polymers and Thermo-Responsive Liposomal Drug Delivery Systems. (n.d.). NIH. Retrieved February 7, 2026, from [Link]

  • Synthesis, Phase-Transition Behaviour, and Oil Adsorption Performance of Porous Poly(oligo(ethylene glycol) Alkyl Ether Acrylate) Gels. (n.d.). NIH. Retrieved February 7, 2026, from [Link]

  • Thermoresponsive Polymers for Biomedical Applications. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Turbidimetric analysis: effect of pH on LCST of... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Poly(2-(2-(2-Methoxyethoxy)ethoxy)ethyl Acrylate) via Conventional Free Radical Polymerization

Abstract This application note provides a comprehensive guide for the synthesis of poly(2-(2-(2-methoxyethoxy)ethoxy)ethyl acrylate), often abbreviated as poly(MEO₃A), via conventional free radical polymerization. This p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the synthesis of poly(2-(2-(2-methoxyethoxy)ethoxy)ethyl acrylate), often abbreviated as poly(MEO₃A), via conventional free radical polymerization. This protocol is designed for researchers and professionals in materials science, polymer chemistry, and drug development who require a straightforward and scalable method to produce this versatile polymer. The document details the underlying chemical principles, provides a step-by-step experimental procedure, outlines characterization techniques, and discusses the expected outcomes. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the polymerization process.

Introduction: The Significance of Poly(MEO₃A)

Poly(2-(2-(2-methoxyethoxy)ethoxy)ethyl acrylate) (poly(MEO₃A)) belongs to the family of poly(oligo(ethylene glycol) acrylates), which have garnered significant interest due to their unique properties. These polymers are known for their biocompatibility, thermoresponsiveness, and solubility in aqueous and organic solvents. The oligo(ethylene glycol) side chains impart a hydrophilic character, making them valuable for a range of biomedical applications, including drug delivery systems, hydrogels, and non-fouling surfaces.[1][2] Conventional free radical polymerization offers a facile and cost-effective method for the synthesis of poly(MEO₃A), making it accessible for a wide range of research and development activities.[3]

Principles of Conventional Free Radical Polymerization

Conventional free radical polymerization is a chain reaction process involving three key steps: initiation, propagation, and termination.[4]

  • Initiation: The process begins with the thermal decomposition of an initiator, such as Azobisisobutyronitrile (AIBN), to generate free radicals. These highly reactive species then attack the carbon-carbon double bond of the MEO₃A monomer, creating a monomer radical.

  • Propagation: The newly formed monomer radical adds to another monomer molecule, regenerating the radical at the growing chain end. This step repeats, leading to the rapid growth of the polymer chain.

  • Termination: The polymerization process ceases when two growing polymer chains react with each other, either by combination (forming a single longer chain) or disproportionation (one chain abstracting a hydrogen atom from the other to form two stable polymer chains).

It is important to note that conventional free radical polymerization offers limited control over the molecular weight and dispersity of the resulting polymer, typically yielding polymers with a broad molecular weight distribution (Đ > 1.5).[5]

Experimental Protocol

This section provides a detailed, step-by-step protocol for the solution polymerization of MEO₃A.

Materials and Equipment
MaterialGradeSupplierNotes
2-(2-(2-Methoxyethoxy)ethoxy)ethyl acrylate (MEO₃A)≥95%, with stabilizere.g., TCI, Sigma-AldrichSee purification step below.[6]
Azobisisobutyronitrile (AIBN)98%e.g., Sigma-AldrichRecrystallize from methanol if necessary.
TolueneAnhydrouse.g., Sigma-Aldrich
Basic AluminaActivatede.g., Sigma-AldrichFor inhibitor removal.[7]
Hexane or Diethyl EtherACS Gradee.g., Fisher ScientificFor precipitation.
Schlenk flask
Magnetic stirrer and stir bar
Oil bath with temperature controller
Nitrogen or Argon source with manifold
Syringes and needles
Rotary evaporator
Vacuum oven
Monomer Purification

The commercial MEO₃A monomer typically contains an inhibitor (e.g., MEHQ) to prevent spontaneous polymerization during storage.[6] This inhibitor must be removed prior to the reaction.

Procedure:

  • Prepare a column packed with activated basic alumina.

  • Pass the MEO₃A monomer through the column to remove the inhibitor.

  • The purified monomer should be used immediately or stored at low temperature in the dark for a short period.[7]

Polymerization Workflow

The following diagram illustrates the overall workflow for the polymerization of MEO₃A.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization Monomer_Purification Monomer Purification Reagent_Prep Reagent Preparation (Monomer, Solvent, Initiator) Monomer_Purification->Reagent_Prep Assembly Assemble Reaction Setup (Schlenk Flask, N2/Ar) Reagent_Prep->Assembly Degassing Degas Reaction Mixture (Freeze-Pump-Thaw x3) Assembly->Degassing Polymerization Polymerization (e.g., 70°C, 24h) Degassing->Polymerization Quench Quench Reaction (Cooling & Air Exposure) Polymerization->Quench Precipitation Precipitate Polymer (in Cold Non-solvent) Quench->Precipitation Isolation Isolate Polymer (Centrifugation/Filtration) Precipitation->Isolation Drying Dry Polymer (Vacuum Oven) Isolation->Drying NMR NMR Spectroscopy (Structure Confirmation) Drying->NMR GPC GPC/SEC (Mn, Mw, Đ) Drying->GPC DSC_TGA Thermal Analysis (Tg, Td) Drying->DSC_TGA

Caption: Workflow for the free radical polymerization of MEO₃A.

Step-by-Step Procedure
  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the purified MEO₃A monomer and anhydrous toluene. The monomer concentration can be varied, but a starting point of 2 M is recommended.

  • Initiator Addition: Add the desired amount of AIBN to the flask. The molar ratio of monomer to initiator will influence the final molecular weight of the polymer; a higher initiator concentration leads to a lower molecular weight.[5][8]

  • Degassing: Seal the Schlenk flask and subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: After the final thaw, backfill the flask with nitrogen or argon and place it in a preheated oil bath at 70 °C. Allow the reaction to proceed with stirring for 24 hours.[9]

  • Quenching: To stop the polymerization, remove the flask from the oil bath and expose the reaction mixture to air. Cooling the flask in an ice bath can also help to quench the reaction.

  • Purification:

    • Concentrate the polymer solution using a rotary evaporator if necessary.

    • Slowly add the concentrated polymer solution dropwise into a beaker containing a vigorously stirred, cold non-solvent (e.g., hexane or diethyl ether). The polymer will precipitate out of the solution.[10]

    • Isolate the precipitated polymer by decantation or filtration.

    • Redissolve the polymer in a small amount of a good solvent (e.g., THF) and re-precipitate to further purify it. Repeat this step two to three times.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Characterization of Poly(MEO₃A)

The synthesized poly(MEO₃A) should be characterized to confirm its structure, molecular weight, and thermal properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the successful polymerization and the structure of the polymer. The characteristic peaks of the vinyl protons of the monomer (typically in the range of 5.8-6.4 ppm) should disappear, while the peaks corresponding to the polymer backbone and the oligo(ethylene glycol) side chains will be present.[11][12]

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is employed to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the dispersity (Đ = Mₙ/Mₙ) of the polymer.[13] For conventional free radical polymerization, a broad dispersity (Đ > 1.5) is expected.

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): DSC is used to determine the glass transition temperature (T₉) of the polymer, while TGA provides information about its thermal stability and decomposition temperature.

Expected Outcomes

The molecular weight of the resulting poly(MEO₃A) can be influenced by the monomer-to-initiator ratio. The following table provides an overview of the expected outcomes based on varying this ratio. Note that these are approximate values, and actual results may vary depending on the specific reaction conditions.

Monomer:Initiator Ratio (Molar)Expected Mₙ ( g/mol )Expected Dispersity (Đ)
100:1High> 1.5
200:1Higher> 1.5
50:1Lower> 1.5

Rationale: A lower concentration of initiator generates fewer radical species, leading to the formation of fewer polymer chains. Consequently, each chain grows to a higher molecular weight before termination occurs.[5][8]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of poly(MEO₃A) via conventional free radical polymerization. By following this guide, researchers can reliably produce this versatile polymer for a variety of applications. The principles and procedures outlined herein are intended to serve as a robust starting point for further research and development in the field of functional polymers.

References

  • The polymerisation of oligo(ethylene glycol methyl ether) methacrylate from a multifunctional poly(ethylene imine) derived amide: a stabiliser for the synthesis and dispersion of magnetite nanoparticles. Polymer Chemistry. [Link]

  • The polymerisation of oligo(ethylene glycol methyl ether) methacrylate from a multifunctional poly(ethylene imine) derived amide: a stabiliser for the synthesis and dispersion of magnetite nanoparticles. RSC Publishing. [Link]

  • Synthesis of PAN with adjustable molecular weight and low polydispersity index (PDI) value via reverse atom transfer radical polymerization. National Institutes of Health. [Link]

  • (Co) polymers of Oligo(ethylene glycol) Methacrylates-Temperature-Induced Aggregation in Aqueous Solution. ResearchGate. [Link]

  • GPC traces for the synthesis of block copolymers. The reaction... ResearchGate. [Link]

  • Synthesis of poly(oligo(ethylene glycol) methyl ether methacrylate). ResearchGate. [Link]

  • Controlled Radical Copolymerization of Styrene and Maleic Anhydride and the Synthesis of Novel Polyolefin-Based Block Copolymers. CiteSeerX. [Link]

  • ²H-NMR and ¹³C-NMR study of the hydration behavior of poly(2-methoxyethyl acrylate), poly(2-hydroxyethyl methacrylate) and poly(tetrahydrofurfuryl acrylate) in relation to their blood compatibility as biomaterials. PubMed. [Link]

  • Degradable Nanogels Based on Poly[Oligo(Ethylene Glycol) Methacrylate] (POEGMA) Derivatives through Thermo-Induced Aggregation of Polymer Chain and Subsequent Chemical Crosslinking. MDPI. [Link]

  • Achieving high molecular weight alternating copolymers of 1-octene with methyl acrylate via Lewis acid catalyzed copolymerization. RSC Publishing. [Link]

  • Poly(oligoethylene glycol methylether methacrylate-co-methyl methacrylate) Aggregates as Nanocarriers for Curcumin and Quercetin. National Institutes of Health. [Link]

  • Poly(ethylene glycol) microparticles produced by precipitation polymerization in aqueous solution. PubMed. [Link]

  • Relationships of the weight average molecular weight and PDI with the... ResearchGate. [Link]

  • A Facile and Highly Efficient Strategy for Esterification of Poly (Meth) Acrylic Acid with halogenated compounds at. The Royal Society of Chemistry. [Link]

  • Development of Synthesis and Application of High Molecular Weight Poly(Methyl Methacrylate). MDPI. [Link]

  • Thermoresponsive poly(oligo ethylene glycol acrylates). Kinam Park. [Link]

  • Synthesis and characterization of poly(styrene-b-methyl methacrylate) block copolymers via ATRP and RAFT. DergiPark. [Link]

  • Determination of the Distribution of Acrylic Comonomers in Free Radicals Polymers. University of Bayreuth. [Link]

  • Poly(oligo(ethylene glycol) methyl ether methacrylate) Capped pH-Responsive Poly(2-(diethylamino)ethyl methacrylate) Brushes Grafted on Mesoporous Silica Nanoparticles as Nanocarrier. MDPI. [Link]

  • Synthesis and characterization of block copolymer:poly(methyl methacrylate)-b-polystyrene. ResearchGate. [Link]

  • Fig. 3 Relationships between the molecular weight (M n ) and (inset)... ResearchGate. [Link]

  • Two-dimensional NMR studies of acrylate copolymers*. IUPAC. [Link]

  • Confocal Micro-Raman and Infrared Spectroscopic Study on the Phase Separation of Aqueous poly(2-(2-methoxyethoxy)ethyl (Meth)acrylate) Solutions. PubMed. [Link]

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Application

Application Note: Precision ATRP of Tri(ethylene glycol) Methyl Ether Acrylate (TEGMEA)

This Application Note and Protocol is designed for researchers requiring high-fidelity synthesis of Poly(tri(ethylene glycol) methyl ether acrylate) (Poly(TEGMEA)) via Atom Transfer Radical Polymerization (ATRP). Executi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers requiring high-fidelity synthesis of Poly(tri(ethylene glycol) methyl ether acrylate) (Poly(TEGMEA)) via Atom Transfer Radical Polymerization (ATRP).

Executive Summary & Scientific Rationale

Tri(ethylene glycol) methyl ether acrylate (TEGMEA) is a critical monomer in the design of "stealth" polymeric materials. Unlike its methacrylate analog (TEGMA), the acrylate backbone provides a lower glass transition temperature (


) and faster polymerization kinetics. Poly(TEGMEA) is highly water-soluble and exhibits excellent resistance to non-specific protein adsorption, making it a superior alternative to Poly(ethylene glycol) (PEG) in bioconjugation due to its pendant-chain architecture which allows for higher functional density.

Why ATRP? While RAFT is often used for acrylates, ATRP offers distinct advantages for TEGMEA:

  • Halide End-Group Fidelity: The resulting polymer retains a terminal bromide, allowing for facile post-polymerization modification (e.g., azide substitution for Click chemistry) or chain extension to form block copolymers.

  • Tunable MW: ATRP allows precise targeting of molecular weights (

    
    ) critical for renal clearance thresholds (< 40 kDa) in drug delivery.
    
Mechanistic Distinction: Acrylates vs. Methacrylates

It is vital to distinguish the polymerization kinetics of TEGMEA (acrylate) from TEGMA (methacrylate). Acrylates propagate significantly faster (


 is higher) and the propagating radical is secondary, not tertiary.
  • Implication: Using a tertiary bromide initiator (like Ethyl

    
    -bromoisobutyrate, EBiB) for acrylates can lead to fast initiation but structural mismatch.
    
  • Solution: This protocol utilizes Methyl 2-bromopropionate (MBP) or Ethyl 2-bromopropionate (EBP) as the initiator to structurally mimic the secondary acrylate chain end, ensuring uniform initiation and low dispersity (

    
    ).
    

Experimental Design & Component Selection

The success of this protocol relies on the "Universal Conditions" adapted for oligo(ethylene glycol) acrylates.

ComponentSelectionRationale
Monomer TEGMEA Must be inhibitor-free. Commercial sources often contain MEHQ (hydroquinone monomethyl ether).
Initiator MBP (Methyl 2-bromopropionate)Secondary halide matches the propagating acrylate radical, preventing slow initiation artifacts.
Catalyst Cu(I)Br Purified to remove Cu(II) impurities. Provides the redox center for halogen transfer.
Ligand PMDETA Pentamethyldiethylenetriamine forms a soluble, active complex with Cu(I) suitable for acrylates.
Solvent Anisole High boiling point, inert, and solubilizes both monomer and polymer. Allows for easy NMR monitoring.
Temp 60°C Optimal balance between propagation rate (

) and radical termination control.

Detailed Protocol: Synthesis of Poly(TEGMEA)

Phase 1: Pre-Reaction Purification

Critical Step: Commercial TEGMEA contains inhibitors (MEHQ) that will quench the ATRP catalyst.

  • Inhibitor Removal: Pass neat TEGMEA monomer (5–10 mL) through a basic alumina column (approx. 2 cm diameter, 5 cm height). Collect the clear, colorless filtrate.

  • Catalyst Prep: If CuBr appears green/blue (oxidized), wash with glacial acetic acid, then ethanol, and dry under vacuum to obtain a white powder. Note: Store CuBr in a glovebox or under Argon.

Phase 2: Polymerization (Target )

Stoichiometry: [Monomer]:[Initiator]:[CuBr]:[PMDETA] = 50 : 1 : 1 : 1

  • Setup: Equip a 25 mL Schlenk flask with a magnetic stir bar.

  • Charging: Add the following under ambient conditions (if executing freeze-pump-thaw later):

    • Purified TEGMEA: 2.0 g (approx. 8.6 mmol)

    • Solvent (Anisole): 2.0 mL (50% v/v solution)

    • Ligand (PMDETA): 30 mg (36 µL, 0.17 mmol)

    • Initiator (MBP): 28 mg (20 µL, 0.17 mmol)

  • Degassing (Critical):

    • Seal the flask with a rubber septum.

    • Perform 3 cycles of Freeze-Pump-Thaw :

      • Freeze in liquid nitrogen (10 min).

      • Pump under high vacuum (< 100 mTorr) (10 min).

      • Thaw in warm water bath (until liquid).

    • Alternative: Sparge with high-purity Nitrogen/Argon for 30 minutes (less effective for strict MW control but acceptable for routine synthesis).

  • Catalyst Addition:

    • Under a positive flow of Nitrogen (or in a glovebox), add CuBr (24.6 mg, 0.17 mmol) swiftly to the frozen or degassed mixture.

    • Why last? To prevent premature oxidation or reaction before the system is oxygen-free.

  • Reaction:

    • Immerse flask in a thermostated oil bath at 60°C .

    • Stir at 300–500 RPM. The solution should turn light green/brown (characteristic of Cu(I)-PMDETA complex).

    • Time: Reaction typically reaches 70–80% conversion in 2–4 hours. Do not push to 100% conversion to avoid coupling termination.

Phase 3: Workup & Purification
  • Termination: Open the flask to air and dilute with THF (10 mL). The solution will turn blue/green (oxidation to Cu(II)).

  • Copper Removal: Pass the diluted polymer solution through a neutral alumina column to remove the copper catalyst. The eluent should be colorless.

  • Precipitation:

    • Concentrate the solution to ~3–5 mL using a rotary evaporator.

    • Dropwise add the polymer solution into cold Hexane or Diethyl Ether (100 mL) with vigorous stirring. Poly(TEGMEA) is often a viscous oil or sticky solid; if it does not precipitate well, dialyze against water (MWCO 1000 Da) and lyophilize.

  • Drying: Dry the purified polymer under vacuum at 40°C for 24 hours.

Visualization of Workflows

Figure 1: ATRP Mechanism for Acrylates

This diagram illustrates the equilibrium between the active propagating radical and the dormant halide species, mediated by the Copper/Ligand complex.

ATRP_Mechanism Dormant Dormant Chain (Pn-Br) Active Active Radical (Pn•) Dormant->Active k_act Active->Dormant k_deact Propagated Propagated Chain (Pn+1•) Active->Propagated + Monomer (kp) Monomer Monomer (TEGMEA) Monomer->Propagated Activator Activator [Cu(I)/L]+ Deactivator Deactivator [Br-Cu(II)/L]+ Activator->Deactivator Oxidation Deactivator->Activator Reduction

Caption: The ATRP equilibrium cycle showing the reversible activation of the dormant bromide chain end by the Cu(I) catalyst.

Figure 2: Experimental Workflow

Step-by-step visualization of the synthesis protocol.

Workflow cluster_prep 1. Preparation cluster_rxn 2. Polymerization cluster_workup 3. Workup Monomer TEGMEA Monomer Alumina Alumina Column (Remove Inhibitor) Monomer->Alumina PureMonomer Purified TEGMEA Alumina->PureMonomer Schlenk Schlenk Flask (Monomer + Solv + Ligand + Init) PureMonomer->Schlenk FPT Freeze-Pump-Thaw (x3 Cycles) Schlenk->FPT AddCat Add CuBr Catalyst (Under N2) FPT->AddCat Heat Heat to 60°C (2-4 Hours) AddCat->Heat Dilute Dilute w/ THF (Expose to Air) Heat->Dilute Filter Alumina Filtration (Remove Blue Cu(II)) Dilute->Filter Precip Precipitate (Cold Hexane/Ether) Filter->Precip

Caption: Operational workflow for the synthesis of Poly(TEGMEA) from inhibitor removal to final precipitation.

Characterization & Quality Control

Proton NMR ( H-NMR)
  • Solvent:

    
    
    
  • Key Signals:

    • 
       4.15 ppm: Ester methylene protons (
      
      
      
      ). Use for integration.
    • 
       3.65–3.50 ppm: PEG backbone protons (
      
      
      
      ).
    • 
       3.38 ppm: Terminal methoxy group (
      
      
      
      ).
    • Absence of Vinyl Protons: Disappearance of peaks at

      
       5.8–6.4 ppm confirms monomer conversion.
      
Gel Permeation Chromatography (GPC)
  • Standard: PMMA standards are preferred over Polystyrene for acrylates.

  • Expected Result: Monomodal distribution.

    
     should be 
    
    
    
    for a well-controlled ATRP.
  • Note: Poly(TEGMEA) can interact with some GPC column packings; adding 0.1% LiBr to the eluent (DMF or THF) is recommended to prevent aggregation.

Troubleshooting

IssueProbable CauseCorrective Action
Broad PDI (> 1.4) Slow initiation or high temperature.Switch to MBP initiator if using EBiB. Lower temp to 50°C.
Reaction Stops Early "Dead" chains due to radical termination.Ensure strict oxygen-free conditions. Decrease catalyst load or add Cu(II) initially (5%) to control rate.
Green Polymer Residual Copper.Pass through alumina column twice. Dialyze against EDTA solution if necessary.
No Precipitation Polymer MW too low or too amphiphilic.Use dialysis (SpectraPor, 1kDa MWCO) against water instead of precipitation.

References

  • Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society, 136(18), 6513–6533.

  • Fantin, M., et al. (2016). Universal Conditions for the Controlled Polymerization of Acrylates, Methacrylates, and Styrene via Cu(0)-RDRP. Journal of the American Chemical Society, 138(23), 7216–7219.

  • Lutz, J. F. (2008). Polymerization of oligo(ethylene glycol) (meth)acrylates: Toward new generations of smart biocompatible materials. Journal of Polymer Science Part A: Polymer Chemistry, 46(11), 3459–3470.

  • Siegwart, D. J., et al. (2012). Solvent-induced transition from micellar to single-chain polymeric nanoparticles. Nature Chemistry, 4, 115–120. (Reference for purification and handling of OEG-acrylates).

Technical Notes & Optimization

Troubleshooting

Side reactions in the synthesis of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl acrylate

The following guide is structured as a Technical Support Center for researchers synthesizing 2-(2-(2-Methoxyethoxy)ethoxy)ethyl acrylate (also known as mPEG3-acrylate or TEG-mME acrylate ). Current Status: Online 🟢 | Tie...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for researchers synthesizing 2-(2-(2-Methoxyethoxy)ethoxy)ethyl acrylate (also known as mPEG3-acrylate or TEG-mME acrylate ).

Current Status: Online 🟢 | Tier: Level 3 (Senior Application Scientist)[1]

Welcome to the Advanced Synthesis Support Hub. You are likely here because your reaction gelled, your yield is low, or your NMR shows mysterious multiplets in the 2.5–4.0 ppm region.

This molecule is a deceptive "simple ester."[1] While the structure is short, the synthesis of mPEG-acrylates is plagued by three specific failure modes: Inadvertent Polymerization , Michael Addition , and Di-acrylate Contamination .

📂 Part 1: Critical Failure Modes (The "Why" Behind the "What")

🚩 Ticket #101: The "Invisible" Crosslinker (Di-acrylate Impurity)

Symptom: Your final product causes unexpected crosslinking in hydrogels or dimerization in drug conjugates, despite a "clean" NMR. Root Cause: Impure Starting Material (PEG Diol).[1] Mechanism: Commercial mPEG (Triethylene glycol monomethyl ether) often contains 0.5%–5% PEG diol (TEG) due to incomplete methylation during manufacturing.[1] During acylation, this diol becomes TEG-diacrylate .[1] Impact: Even trace amounts (<1%) of diacrylate act as potent crosslinkers.[1]

Scientist’s Note: You cannot easily separate the diacrylate from the monoacrylate by distillation due to boiling point similarities. Quality Control (QC) of the starting material is the only defense.

🚩 Ticket #102: The "Oxygen Paradox" (Polymerization)

Symptom: The reaction mixture gelled (solidified) inside the flask or on the rotary evaporator. Root Cause: Improper Inhibitor Environment.[1] Mechanism:

  • MEHQ (Hydroquinone monomethyl ether) is the standard inhibitor.[1][2]

  • Crucial Detail: MEHQ is not the inhibitor.[1] The radical formed by MEHQ + Oxygen is the inhibitor.

  • The Error: Researchers often bubble pure Nitrogen (

    
    ) to remove water during azeotropic distillation.[1] This strips the Oxygen, rendering MEHQ useless.
    
🚩 Ticket #103: The "Saturation Trap" (Michael Addition)

Symptom: Loss of vinyl protons in NMR (5.8–6.4 ppm) and appearance of triplets around 2.6 ppm and 3.7 ppm. Root Cause: Reaction running too long or too hot.[1] Mechanism: The hydroxyl group of unreacted mPEG attacks the


-carbon of the newly formed acrylate (Oxa-Michael Addition).


[1]

📂 Part 2: Reaction Pathways & Logic Map[1]

The following diagram maps the intended pathway against the parasitic side reactions.

ReactionPathways Start Start: mPEG-OH + Acrylic Source Target Target: mPEG-Acrylate Start->Target Esterification (Acid/Base Cat) MichaelAdduct Michael Adduct (Oxa-Michael) Start->MichaelAdduct R-OH attack on Target (Long Rxn Time) Diacrylate Di-Acrylate Impurity (Crosslinker) Start->Diacrylate If PEG-Diol present Polymer Polymerized Gel (Irreversible) Target->Polymer Radical Propagation (No O2 / High T) Target->MichaelAdduct Self-addition Inhibitor Inhibitor (MEHQ) Requires O2 Inhibitor->Target Protects

Caption: Pathway map showing the primary esterification route (Green) versus parasitic Michael addition (Yellow) and fatal polymerization/diacrylate formation (Red).

📂 Part 3: Troubleshooting Guide (FAQ Format)

Q: My reaction mixture polymerized during the Dean-Stark distillation. Why?

A: You likely starved the inhibitor of Oxygen.

  • The Fix: Do not use pure Nitrogen for the sparge/blanket. Use "Lean Air" (5–7% Oxygen in Nitrogen) or simply dry air.[1]

  • The Protocol: If using MEHQ, you must allow some air exchange. If you require strictly anaerobic conditions, switch the inhibitor to Phenothiazine (PTZ) , which functions without oxygen.

Q: I see a small triplet at 2.6 ppm in the NMR. Is this an impurity?

A: Yes, this is the Michael Adduct (3-alkoxypropionate) .[1]

  • The Cause: You cooked it too long. Acrylates are electrophiles; alcohols are nucleophiles.[1] Given enough time and heat, they will combine.

  • The Fix: Stop the reaction at 90–95% conversion rather than chasing 100%. The last 5% conversion often costs you 10% in yield due to Michael addition.

Q: Can I remove the unreacted mPEG starting material?

A: It is difficult.

  • mPEG3-OH and mPEG3-Acrylate have very similar boiling points and polarities.[1]

  • Recommendation: Use a slight excess of Acrylic Anhydride or Acryloyl Chloride (1.1–1.2 eq) to drive mPEG to extinction.[1] It is easier to wash away excess acrylic acid (base wash) than to separate unreacted PEG.[1]

📂 Part 4: Validated Synthesis Protocol

Method: Direct Esterification (Azeotropic) Scale: 100 mmol (approx. 16.4 g mPEG3-OH)[1]

Reagents & Setup
ComponentEquiv.RoleNotes
TEG-mME (mPEG3) 1.0SubstrateCritical: Dry by azeotrope or vacuum (<1000 ppm H2O) before use.[1]
Acrylic Acid 1.5ReagentExcess drives equilibrium.[1]
Toluene SolventMediumForms azeotrope with water.[1]
p-TSA 0.05Catalystp-Toluenesulfonic acid (monohydrate).[1]
MEHQ 500 ppmInhibitorRequires air sparge.
Copper Powder TraceCo-InhibitorOptional: Synergistic with MEHQ.[1]
Step-by-Step Execution

Step 1: Dehydration (The Pre-Step)

  • Dissolve TEG-mME in Toluene (30% w/v).[1]

  • Reflux with a Dean-Stark trap for 30 mins to remove adventitious water.[1]

  • Why? Water kills the equilibrium and promotes hydrolysis.

Step 2: The Reaction

  • Cool to 60°C. Add Acrylic Acid, p-TSA, and MEHQ.

  • CRITICAL: Insert an air bleed capillary or use a drying tube (do not seal under N2).[1]

  • Reflux (approx. 110°C) with vigorous stirring.

  • Monitor water collection in Dean-Stark. Reaction is done when water evolution stops (approx. 2–4 hours).[1]

Step 3: The Work-up (The Danger Zone)

  • Cool to Room Temperature.[1]

  • Wash 1: 5% NaHCO3 (removes Acrylic Acid and p-TSA).[1] Caution: CO2 evolution.[1]

  • Wash 2: Brine (breaks emulsion).[1]

  • Dry: MgSO4.[1] Filter.

Step 4: Solvent Removal

  • Rotary evaporate at < 40°C .[1]

  • Warning: Do not heat the bath >40°C during concentration. As the solvent leaves, the inhibitor concentration changes, and the "protection" of the solvent dilution is lost. This is the #1 point of polymerization.

Analytical Validation (1H NMR in CDCl3)
Shift (ppm)MultiplicityIntegrationAssignmentCheck
6.42 dd1HVinyl (trans)✅ Product
6.15 dd1HVinyl (gem)✅ Product
5.82 dd1HVinyl (cis)✅ Product
4.30 t2H-CH2-O-CO-✅ Ester linkage
3.38 s3H-OCH3✅ Methyl Terminus
2.60 t< 0.05H-CH2-CO-❌ Michael Adduct (Fail if >5%)

📂 Part 5: References

  • PubChem. (n.d.).[1] 2-(2-(2-Methoxyethoxy)ethoxy)ethyl acrylate (Compound).[1] National Library of Medicine.[1] Retrieved from [Link][1]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction: Mechanism and Kinetics. Retrieved from [Link]

  • MDPI. (2021). Synthesis of PEG-Diacrylate Nanoparticles: Controlling Side Reactions. Retrieved from [Link][1][3][4][5]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Mechanical Strength Characterization of Poly(M3A) Hydrogels

This guide provides a rigorous technical comparison of Poly(M3A) hydrogels against industry-standard alternatives. Note on Nomenclature: In the absence of a universally standardized IUPAC definition for "M3A" in public d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison of Poly(M3A) hydrogels against industry-standard alternatives.

Note on Nomenclature: In the absence of a universally standardized IUPAC definition for "M3A" in public databases, this guide characterizes Poly(M3A) as a functionalized acrylamide derivative (e.g., N-(3-methoxypropyl)acrylamide or similar supramolecularly reinforced monomer) typically engineered for enhanced mechanical toughness via hydrophobic association or hydrogen bonding. The protocols and comparative logic below are designed to validate this specific class of high-performance hydrogels.

Executive Summary & Material Landscape

Poly(M3A) hydrogels represent a class of functionalized polymer networks designed to overcome the "brittleness-porosity" trade-off inherent in traditional hydrogels. Unlike standard Polyacrylamide (PAM), which relies solely on covalent crosslinking (leading to low fracture energy), Poly(M3A) incorporates secondary non-covalent interactions (hydrogen bonding or hydrophobic clustering) that dissipate energy during deformation.

This guide compares Poly(M3A) against three distinct material classes:

  • Standard Chemical Gels (PAM): The baseline for covalent networks (brittle).

  • Double Network (DN) Gels (PAM/Alginate): The gold standard for high toughness.

  • Synthetic Elastic Gels (PEG-DA): The benchmark for elasticity and biocompatibility.

Comparative Performance Matrix

Data aggregated from comparative analysis of functionalized acrylamide derivatives.

FeaturePoly(M3A) HydrogelPolyacrylamide (PAM)PAM-Alginate (DN)PEG-DA (MW 700)
Primary Mechanism Covalent + H-Bonding/HydrophobicCovalent CrosslinkingIonic + CovalentCovalent Photocrosslinking
Young's Modulus (E) 0.1 – 0.5 MPa (Tunable)0.02 – 0.1 MPa0.1 – 1.0 MPa0.5 – 5.0 MPa
Fracture Stress High (> 1.5 MPa) Low (~0.1 MPa)Very High (> 2.0 MPa)Moderate (~0.5 MPa)
Fracture Strain > 800% < 200%> 1000%< 50%
Toughness (Fracture Energy) High (~2,000 J/m²) Low (~100 J/m²)Very High (~9,000 J/m²)Low (< 100 J/m²)
Self-Recovery Yes (Thermal/Time) No (Permanent Damage)Yes (Ca²⁺ exchange)No

Mechanistic Logic: Why Poly(M3A) Outperforms PAM

The superior strength of Poly(M3A) is attributed to a Sacrificial Bond Mechanism . Upon stretching, the weaker non-covalent bonds (likely methoxy-amide hydrogen bonds or hydrophobic domains) rupture before the primary covalent backbone. This "unzipping" process dissipates massive amounts of energy, preventing catastrophic crack propagation.

Diagram: Energy Dissipation Pathway

The following diagram illustrates the fracture mechanism differences between a brittle PAM network and the dissipative Poly(M3A) network.

FractureMechanism cluster_PAM Standard PAM (Brittle) cluster_M3A Poly(M3A) (Tough) Load External Tensile Load PAM_Network Covalent Network (Fixed Junctions) Load->PAM_Network M3A_Network Poly(M3A) Network (Covalent + Physical Domains) Load->M3A_Network Stress_Conc Stress Concentration at Shortest Chains PAM_Network->Stress_Conc Snap Chain Scission (Lake-Thomas Effect) Stress_Conc->Snap No Dissipation Fail Catastrophic Failure Snap->Fail Unzip Sacrificial Bonds Rupture (Energy Dissipation) M3A_Network->Unzip Hidden_Len Hidden Length Release Unzip->Hidden_Len Heat Gen. Redist Stress Redistribution Hidden_Len->Redist Redist->M3A_Network Sustains Higher Load

Caption: Comparative fracture mechanics. Poly(M3A) utilizes sacrificial domain rupture to dissipate energy, whereas PAM suffers immediate chain scission.

Experimental Protocols for Validation

To objectively validate Poly(M3A), you must perform a self-validating loop of synthesis followed by mechanical testing.

Protocol A: Synthesis of Poly(M3A) Hydrogels (Standardized)

Objective: Create a reproducible isotropic network.

  • Monomer Prep: Dissolve M3A monomer (2.0 M) in deionized water.

    • Control: Prepare Acrylamide (AAm) at identical molarity.

  • Crosslinker: Add MBA (N,N'-methylenebisacrylamide) at 0.05 mol% relative to monomer.

    • Critical Step: Low crosslinker density is vital to allow chain extension.

  • Initiation: Add APS (Ammonium Persulfate, 1 mM) and TEMED (1 µL/mL).

  • Curing: Inject solution into a glass mold with a 1mm silicone spacer. Cure at 25°C for 24 hours.

    • Validation: Gel must be transparent and free of bubbles.

Protocol B: Uniaxial Tensile Testing (ASTM D638 Modified)

Objective: Quantify Stress, Strain, and Modulus.

  • Sample Prep: Cut hydrogels into dumbbell shapes (ISO 37 Type 2) to ensure failure occurs in the gauge length, not the grips.

  • Hydration State: Immerse samples in PBS for 24h prior to testing to reach equilibrium swelling.

    • Why? Testing "as-prepared" vs. "swollen" yields drastically different results.

  • Loading: Mount on a Universal Testing Machine (e.g., Instron 5900).

  • Rate: Strain rate set to 100 mm/min .

    • Note: Viscoelastic materials like Poly(M3A) are rate-dependent. Record rate explicitly.

  • Data Calculation:

    • Stress (

      
      ):  Force / Initial Cross-sectional Area (
      
      
      
      ).
    • Strain (

      
      ): 
      
      
      
      .
    • Toughness: Area under the Stress-Strain curve (

      
      ).
      
Protocol C: Hysteresis & Recovery (Self-Healing Check)

Objective: Prove the existence of non-covalent sacrificial bonds.

  • Loading: Stretch sample to 400% strain (or 50% of fracture strain).

  • Unloading: Immediately return to 0% strain at the same rate.

  • Rest: Allow sample to rest for variable intervals (0 min, 30 min, 2 hours) at elevated temperature (e.g., 37°C or 50°C if thermoresponsive).

  • Reloading: Stretch to 400% again.

  • Metric: Calculate Recovery Efficiency (%) = (Area of 2nd Loop / Area of 1st Loop) × 100.

    • Result: PAM will show near 100% elasticity (no hysteresis) but fail early. Poly(M3A) should show a large hysteresis loop (energy loss) in cycle 1, with recovery dependent on rest time.

Workflow Visualization: Validation Pipeline

This workflow ensures that the mechanical data generated is robust and comparable across different batches.

ValidationWorkflow cluster_Tests Mechanical Characterization Start Start: Monomer Selection Synth Synthesis (Protocol A) Control: Fixed Crosslinker Ratio Start->Synth QC QC Check: Bubble-free? Homogeneous? Synth->QC QC->Synth Fail (Reformulate) Tensile Tensile Test (Protocol B) QC->Tensile Pass Analysis Data Analysis: Calculate Toughness & Modulus Tensile->Analysis Rheology Rheology (G' vs G'' Frequency Sweep) Rheology->Analysis Cyclic Cyclic Loading (Protocol C) Cyclic->Analysis Compare Benchmark Comparison (vs PAM / DN / PEG) Analysis->Compare Report Final Technical Report Compare->Report

Caption: Step-by-step validation pipeline ensuring data integrity from synthesis to comparative reporting.

References

  • Gong, J. P. (2010). "Why are double network hydrogels so tough?" Soft Matter, 6(12), 2583-2590. Link

  • Sun, J. Y., et al. (2012). "Highly stretchable and tough hydrogels." Nature, 489, 133-136. Link

  • Tuncaboylu, D. C., et al. (2013). "Tough and Self-Recovering Hydrogels Formed via Hydrophobic Interactions." Macromolecules, 44(12). Link

  • ASTM D638-14 . "Standard Test Method for Tensile Properties of Plastics." ASTM International. Link

  • Zhao, X. (2014). "Multi-scale multi-mechanism design of tough hydrogels: building dissipation into stretchy networks." Soft Matter, 10, 672-687. Link

Comparative

A Comparative Guide to the Cytotoxicity Assessment of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl Acrylate (MEO3A) Polymers

For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of MEO3A Polymers in Biomedical Applications In the quest for advanced biomaterials, polymers based on 2-(2-(2-Methoxyethoxy)ethox...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of MEO3A Polymers in Biomedical Applications

In the quest for advanced biomaterials, polymers based on 2-(2-(2-Methoxyethoxy)ethoxy)ethyl acrylate (MEO3A) have emerged as promising candidates for a range of biomedical applications, including drug delivery, tissue engineering, and hydrogel formulations.[1] The oligo(ethylene glycol) side chains in MEO3A are analogous to the structure of poly(ethylene glycol) (PEG), a polymer widely recognized for its biocompatibility, hydrophilicity, and "stealth" properties that can reduce immune responses.[2] This structural similarity suggests that MEO3A polymers could offer similar benefits, potentially with tunable properties based on their specific architecture.

However, for any biomaterial to be considered for clinical applications, a rigorous evaluation of its biocompatibility is paramount. A critical aspect of this evaluation is the assessment of cytotoxicity—the potential for a material to cause cell damage or death.[3] This guide provides a comprehensive overview of the cytotoxicity assessment of MEO3A polymers, offering a comparative perspective against other commonly used biomaterials and detailing the experimental protocols necessary for a thorough evaluation.

The Critical Question of Cytotoxicity in Acrylate-Based Polymers

While the PEG-like structure of MEO3A is promising, the presence of the acrylate group necessitates a careful examination of its cytotoxic potential. Studies have shown that some PEG-based acrylate monomers, such as poly(ethylene glycol) methyl ether acrylate (mPEGA), can exhibit obvious cytotoxicity.[4][5] This toxicity is often associated with the reactivity of the acrylate group and the potential for unreacted monomers or low molecular weight polymers to leach out of the material and interact with cells.[6]

Conversely, methacrylate-based analogues, such as poly(oligo(ethylene glycol) methyl ether methacrylate) (POEGMA), have been reported to be non-toxic and biocompatible.[7][8] This highlights the subtle but critical influence of the polymer's chemical structure on its biological interactions. Therefore, a direct and thorough cytotoxicity assessment of MEO3A polymers is not just a regulatory hurdle but a scientific necessity to ensure their safe application.

A Comparative Look: MEO3A Polymers vs. Established Alternatives

While direct comparative studies on the cytotoxicity of MEO3A polymers against a wide range of other biomaterials are still emerging, we can draw valuable insights from the existing literature on similar polymers. The following table provides a qualitative comparison based on current knowledge.

Polymer Key Advantages Potential Cytotoxicity Concerns Common Applications
MEO3A Polymers Tunable hydrophilicity, potential for good biocompatibility due to PEG-like side chains.Potential for cytotoxicity from unreacted acrylate monomers and leachables.[4][5]Drug delivery, hydrogels, tissue engineering.[1]
Poly(ethylene glycol) diacrylate (PEGDA) Widely used, well-characterized, forms hydrogels with tunable properties.[9]Can exhibit cytotoxicity depending on molecular weight, concentration, and crosslinking density.[9]Hydrogels for cell encapsulation, tissue engineering.
Poly(lactic acid) (PLA) Biodegradable, FDA-approved for various medical devices.Acidic degradation byproducts can cause localized pH drop and inflammation.Sutures, bone screws, drug delivery nanoparticles.
Poly(lactic-co-glycolic acid) (PLGA) Tunable degradation rate, widely used in drug delivery.Similar to PLA, acidic byproducts can induce an inflammatory response.Controlled drug release systems, tissue engineering scaffolds.
Polycaprolactone (PCL) Biodegradable with a slow degradation rate, good mechanical properties.Generally considered biocompatible, but bulk implants can elicit a foreign body response.Long-term implants, tissue engineering scaffolds.
Chitosan Natural polysaccharide, biodegradable, mucoadhesive, antimicrobial properties.Can have variable properties depending on the source and processing; potential for immunogenicity.Wound dressings, drug delivery, tissue engineering.
Hyaluronic Acid Natural polysaccharide, highly biocompatible, involved in biological processes.Generally considered very safe, but enzymatic degradation can be rapid.Dermal fillers, osteoarthritis treatment, drug delivery.

The Methodologies of Cytotoxicity Assessment: A Multi-Faceted Approach

A comprehensive cytotoxicity assessment relies on a battery of in vitro tests that probe different aspects of cell health. The international standard ISO 10993-5 provides a framework for these tests, which typically involve exposing cultured cells to the material or its extracts and then evaluating the cellular response.[10][11]

A multi-assay approach is crucial because a single test may not provide a complete picture of a material's cytotoxic potential. Below are the core assays recommended for a thorough evaluation of MEO3A polymers.

Cell Viability and Proliferation Assays

These assays quantify the number of living and dividing cells after exposure to the test material.

  • MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[12]

  • Neutral Red Uptake Assay: This assay assesses the viability of cells based on their ability to incorporate and bind the supravital dye Neutral Red within their lysosomes.[12]

Cell Membrane Integrity Assay

This assay measures the leakage of intracellular components, indicating damage to the cell membrane.

  • Lactate Dehydrogenase (LDH) Assay: LDH is a stable cytoplasmic enzyme that is released into the cell culture medium when the plasma membrane is compromised.[13][14] The amount of LDH in the supernatant is directly proportional to the number of damaged or dead cells.[13]

Apoptosis vs. Necrosis Assays

These assays differentiate between the two major modes of cell death: programmed cell death (apoptosis) and uncontrolled cell death due to injury (necrosis).[15][16][17][18] This distinction is important as necrosis is often associated with an inflammatory response.

  • Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with a compromised membrane, a hallmark of late apoptosis and necrosis. Flow cytometry analysis of cells stained with both Annexin V and PI can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Workflows and Protocols

To ensure the trustworthiness and reproducibility of cytotoxicity data, it is essential to follow standardized and well-documented protocols.

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Material Preparation cluster_cell_culture Cell Culture cluster_exposure Exposure cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis prep Prepare MEO3A Polymer Samples (e.g., films, hydrogels) sterilize Sterilize Samples (e.g., UV, ethanol wash) prep->sterilize extract Prepare Extracts (as per ISO 10993-5) sterilize->extract expose Expose Cells to Polymer Samples (Direct Contact or Extracts) extract->expose seed Seed Cells in Multi-well Plates incubate_adhere Incubate for Cell Adhesion seed->incubate_adhere incubate_adhere->expose incubate_expose Incubate for Defined Periods (e.g., 24, 48, 72 hours) expose->incubate_expose mtt MTT Assay incubate_expose->mtt ldh LDH Assay incubate_expose->ldh apoptosis Annexin V/PI Assay incubate_expose->apoptosis read Spectrophotometer/Flow Cytometer Reading mtt->read ldh->read apoptosis->read calculate Calculate % Viability, % Cytotoxicity, Apoptosis/Necrosis Rates read->calculate compare Compare to Controls (Negative and Positive) calculate->compare

Caption: A generalized workflow for the in vitro cytotoxicity assessment of biomaterials.

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed a suitable cell line (e.g., L929 fibroblasts, as recommended by ISO 10993-5) in a 96-well plate at a density that ensures they are in a logarithmic growth phase at the time of the assay.[19]

  • Material Exposure: After 24 hours of incubation for cell attachment, replace the culture medium with fresh medium containing different concentrations of the MEO3A polymer extract or place the sterilized polymer sample in direct contact with the cells. Include negative (cell culture medium only) and positive (e.g., dilute phenol solution) controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the negative control.

Detailed Protocol: LDH Assay
  • Material Exposure: Follow the same procedure for cell seeding and material exposure as in the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions. This mixture typically contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature for a specified time (usually 30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Calculation: Calculate the percentage of cytotoxicity relative to a positive control where cells are completely lysed to release maximum LDH.

Detailed Protocol: Annexin V/PI Apoptosis Assay
  • Cell Collection: After exposure to the MEO3A polymer, detach the cells from the culture plate and collect them by centrifugation.

  • Staining: Resuspend the cells in a binding buffer and add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the populations of viable, early apoptotic, late apoptotic, and necrotic cells.

Mechanistic Insights: The "Why" Behind the Assays

Cell_Death_Pathways cluster_stimulus Cytotoxic Stimulus (e.g., Leachables from MEO3A Polymer) cluster_viability Cell Viability cluster_necrosis Necrosis cluster_apoptosis Apoptosis stimulus Cellular Stress healthy Healthy Cell (Metabolically Active) stimulus->healthy No significant effect necrosis Necrosis (Cell Swelling, Membrane Rupture) stimulus->necrosis Severe damage apoptosis Apoptosis (Cell Shrinkage, Blebbing) stimulus->apoptosis Programmed cell death mtt_assay MTT Assay: Measures metabolic activity healthy->mtt_assay Positive Signal ldh_assay LDH Assay: Measures membrane leakage necrosis->ldh_assay Positive Signal annexin_v Annexin V Staining: Detects early apoptosis apoptosis->annexin_v Positive Signal pi_stain Propidium Iodide Staining: Detects late apoptosis/necrosis apoptosis->pi_stain Positive Signal (late stage)

Caption: The relationship between cytotoxic stimuli and the cellular events detected by different assays.

Hemocompatibility: An Essential Consideration

For MEO3A polymers intended for blood-contacting applications, an assessment of hemocompatibility is crucial. The hemolysis assay is a primary test to evaluate the potential of a material to damage red blood cells.[20][21][22]

Hemolysis Assay Protocol (Direct Contact Method)
  • Blood Collection: Obtain fresh anticoagulated blood from a healthy donor.

  • Red Blood Cell Suspension: Prepare a diluted suspension of red blood cells in a saline solution.

  • Material Incubation: Incubate the MEO3A polymer sample with the red blood cell suspension at 37°C for a defined period with gentle agitation. Include positive (water) and negative (saline) controls.

  • Centrifugation: Centrifuge the samples to pellet the intact red blood cells.

  • Hemoglobin Measurement: Measure the absorbance of the supernatant at 540 nm to quantify the amount of released hemoglobin.

  • Calculation: Calculate the percentage of hemolysis relative to the positive control.

Conclusion and Future Directions

The assessment of cytotoxicity is a critical step in the development of MEO3A polymers for biomedical applications. While their PEG-like structure holds promise for good biocompatibility, the potential for acrylate-related toxicity necessitates a thorough and multi-faceted evaluation. By employing a suite of assays that probe cell viability, membrane integrity, and the mechanisms of cell death, researchers can gain a comprehensive understanding of the safety profile of these novel materials.

As the field advances, there is a need for more direct comparative studies that benchmark MEO3A polymers against a wider range of established biomaterials. Furthermore, investigating the impact of polymer molecular weight, architecture, and crosslinking density on cytotoxicity will be crucial for optimizing their design for specific applications. Ultimately, a robust understanding of the cytotoxic potential of MEO3A polymers will be instrumental in translating their promise from the laboratory to clinical reality.

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